(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiazole rings, followed by their combination with the piperazine ring. One common synthetic route is as follows:
Synthesis of 1-methyl-1H-pyrazol-3-yl: : This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.
Synthesis of 4-methylbenzo[d]thiazol-2-yl: : This involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents.
Coupling Reaction: : The pyrazole and thiazole derivatives are then coupled using a piperazine linker. This step often requires the use of coupling reagents such as carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazoles or thiazoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.
Material Science: : It can be incorporated into polymers or coatings to enhance material properties.
Organic Synthesis: : It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of pyrazole, thiazole, and piperazine rings. Similar compounds include:
1-methyl-1H-pyrazol-4-yl derivatives: : These compounds share the pyrazole ring but differ in their substitution patterns.
4-methylbenzo[d]thiazol-2-yl derivatives: : These compounds contain the thiazole ring but lack the pyrazole and piperazine moieties.
Piperazine derivatives: : These compounds contain the piperazine ring but differ in their attached functional groups.
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-4-3-5-14-15(12)18-17(24-14)22-10-8-21(9-11-22)16(23)13-6-7-20(2)19-13/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCNYMXHOMYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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